molecular formula C13H16F3NO B8120109 N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B8120109
M. Wt: 259.27 g/mol
InChI Key: ITPWLSZLDOMIII-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine is a synthetic phenethylamine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring and a cyclopropylmethyl group attached to the amine moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) analogs, while the cyclopropylmethyl substituent introduces steric and electronic effects that may influence receptor binding or pharmacokinetics .

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(trifluoromethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-3-10(4-6-12)7-8-17-9-11-1-2-11/h3-6,11,17H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPWLSZLDOMIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination process, where an appropriate aldehyde or ketone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the ethanamine backbone.

    Attachment of the Trifluoromethoxy-Substituted Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine, identified by its CAS number 1223714-43-9, is a compound with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a cyclopropylmethyl group attached to a 2-(4-(trifluoromethoxy)phenyl)ethanamine backbone. Its unique trifluoromethoxy group enhances its biological activity and solubility properties, making it a subject of interest in drug design.

Structural Formula

The structural formula can be represented as follows:

N Cyclopropylmethyl 2 4 trifluoromethoxy phenyl ethanamine\text{N Cyclopropylmethyl 2 4 trifluoromethoxy phenyl ethanamine}

Pharmacological Research

This compound has been investigated for its potential as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The compound may modulate kinase activity, which is significant for developing therapies for diseases such as cancer.

Case Study: Kinase Inhibition

A study demonstrated that compounds with similar structural motifs effectively inhibited specific kinases involved in tumor growth. The trifluoromethoxy group is hypothesized to enhance binding affinity to the ATP-binding site of kinases, leading to improved therapeutic outcomes.

Neuropharmacology

This compound is also being explored for its effects on neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases.

Case Study: Neurotransmitter Modulation

In a controlled experiment, analogs of this compound were shown to increase serotonin levels in vitro, indicating potential antidepressant properties.

Chemical Biology

In chemical biology, this compound serves as a tool for understanding cellular mechanisms. Its ability to selectively inhibit certain proteins allows researchers to dissect complex biological pathways.

Application AreaMechanism of ActionPotential Therapeutic Use
PharmacologyKinase inhibitionCancer therapy
NeuropharmacologyModulation of neurotransmitter levelsTreatment of mood disorders
Chemical BiologyProtein inhibitionPathway analysis

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropylmethyl group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine and related compounds:

Compound Name Key Structural Features Physicochemical Properties Pharmacological Notes
This compound (Target) - Trifluoromethoxy (-OCF₃) on phenyl
- Cyclopropylmethyl amine substituent
High lipophilicity (logP ~3.5*), molecular weight: ~275 g/mol Likely CNS activity (inferred from structural analogs)
2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3) - Trifluoromethoxy (-OCF₃) on phenyl
- Primary amine (-NH₂)
Lower molecular weight (~219 g/mol), higher solubility Precursor for psychoactive derivatives; limited direct data
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine (CAS 355381-83-8) - Fluorine (-F) on phenyl
- 3,4-Dimethoxybenzyl amine substituent
Increased polarity (logP ~2.8), molecular weight: ~285 g/mol Potential MAO inhibition due to benzyl substituents
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) - 2,5-Dimethoxy and iodine on phenyl
- 2-Methoxybenzyl amine substituent
High receptor affinity (5-HT2A Ki <1 nM) Potent hallucinogen; severe cardiovascular risks
N-Methyl-2-(4-methoxyphenyl)ethylamine - Methoxy (-OCH₃) on phenyl
- N-Methyl amine substituent
Lower lipophilicity (logP ~1.9), molecular weight: ~165 g/mol Mild stimulant; limited psychedelic effects

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Trifluoromethoxy vs. In contrast, methoxy-substituted compounds (e.g., 25I-NBOMe) exhibit stronger serotonin receptor agonism but higher toxicity .

Amine Substituent Effects :

  • Cyclopropylmethyl groups introduce steric hindrance, possibly reducing off-target interactions compared to bulkier benzyl groups (e.g., NBOMe series) .
  • Primary amines (e.g., 2-(4-(trifluoromethoxy)phenyl)ethanamine) are more reactive but less stable in vivo than secondary or tertiary amines .

Pharmacological Implications: The target compound’s structure aligns with trends in designer drug design, where trifluoromethoxy and cyclopropyl groups are used to evade legal restrictions while retaining psychoactivity .

Biological Activity

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine, identified by its CAS number 1223714-43-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of receptor modulation and potential therapeutic applications:

  • Opioid Receptor Activity : Some derivatives of cyclopropylmethyl amines show selective agonistic activity towards kappa-opioid receptors (KOR). For instance, a related compound demonstrated high selectivity with Ki=3.9nMK_i=3.9\,nM and significant antinociceptive effects in rodent models .
  • Anticancer Potential : The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer activity. Certain analogs have shown cytotoxic effects against various cancer cell lines at nanomolar concentrations .

Case Studies

  • Antinociceptive Effects : A study involving an ortho-substituted cyclopropylmethyl derivative highlighted its potent agonistic activity at KOR and its effectiveness in pain relief models, with effective doses ranging from 0.200.30mg/kg0.20-0.30\,mg/kg .
  • Cytotoxic Activity : Another investigation into similar compounds revealed selective cytotoxicity towards human leukemic T-cells, emphasizing the potential of this chemical class in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substitution Patterns : The presence of electron-withdrawing groups like trifluoromethoxy significantly enhances receptor binding affinity and selectivity.
  • Functional Groups : Variations in the cyclopropylmethyl group influence pharmacokinetics and biological activity, suggesting that careful modification can optimize therapeutic effects.
CompoundIC50 (nM)Selectivity Ratio (MOR/KOR)Efficacy (ED50 mg/kg)
Compound A3.92700.20
Compound B5.53000.25
Compound C10>10000.60

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